molecular formula C4H6F3NO2 B6157670 1,1,1-trifluoro-4-nitrobutane CAS No. 32827-23-9

1,1,1-trifluoro-4-nitrobutane

Cat. No.: B6157670
CAS No.: 32827-23-9
M. Wt: 157.09 g/mol
InChI Key: HWSQUNJZNMYSDT-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-4-nitrobutane is a valuable building block in medicinal chemistry and drug discovery, particularly in the development of novel nicotinic acetylcholine receptor (nAChR) ligands. The presence of both a strong electron-withdrawing trifluoromethyl group and a nitro moiety makes this compound a versatile intermediate for the synthesis of more complex molecules. Researchers utilize compounds with this specific trifluorinated nitroalkane motif to explore structure-activity relationships (SAR), aiming to improve the metabolic stability and pharmacological profiles of potential therapeutics . For instance, structural analogues featuring a nitro group on a fluoroalkyl-containing side chain have been investigated as potent and selective α4β2-nicotinic partial agonists, which represent a promising avenue for developing novel antidepressants with a unique mechanism of action . The trifluoromethyl group is a key feature in modern agrochemical and pharmaceutical compounds due to its ability to enhance metabolic stability, influence lipophilicity, and modulate binding affinity. The nitro group serves as a handle for further chemical transformations, such as reduction to an amine, facilitating the introduction of diverse functionalities. This product is intended for use in laboratory research as a synthetic intermediate. This compound is provided as a high-purity compound for Research Use Only (RUO). It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32827-23-9

Molecular Formula

C4H6F3NO2

Molecular Weight

157.09 g/mol

IUPAC Name

1,1,1-trifluoro-4-nitrobutane

InChI

InChI=1S/C4H6F3NO2/c5-4(6,7)2-1-3-8(9)10/h1-3H2

InChI Key

HWSQUNJZNMYSDT-UHFFFAOYSA-N

Canonical SMILES

C(CC(F)(F)F)C[N+](=O)[O-]

Purity

95

Origin of Product

United States

Synthetic Methodologies for 1,1,1 Trifluoro 4 Nitrobutane and Its Analogues

Strategies for the Introduction of the Trifluoromethyl Moiety

The incorporation of a trifluoromethyl group into organic molecules is a key strategy in medicinal and agricultural chemistry due to its ability to enhance properties like metabolic stability and lipophilicity. nih.gov

Trifluoromethylation Reactions on Nitro-containing Precursors

A direct approach to synthesizing α-trifluoromethylnitroalkanes involves the trifluoromethylation of nitroalkane precursors. Research has demonstrated that secondary nitroalkanes can be effectively trifluoromethylated using electrophilic trifluoromethylating reagents. nih.govacs.orgresearchgate.net A notable method employs Umemoto's reagent, a commercially available electrophilic trifluoromethylating agent, in a metal-free reaction. This protocol provides a high-yielding synthesis of α-trifluoromethylnitroalkanes. nih.govacs.org

The reaction is generally tolerant of a wide range of functional groups, highlighting its utility in late-stage trifluoromethylation. nih.gov However, limitations can arise with nitroalkanes that have acidic and sterically accessible β-protons, as this can lead to the elimination of nitrous acid, forming a trifluoromethyl alkene instead of the desired product. nih.govacs.org The choice of base can sometimes mitigate this side reaction. nih.gov

For instance, while Togni reported a copper-catalyzed trifluoromethylation of α-nitroesters, this method was not applicable to nitroalkanes without the activating ester group. nih.gov The development of a general protocol for the direct trifluoromethylation of nitroalkanes has been a significant advancement. nih.gov These resulting α-trifluoromethylnitroalkanes are versatile intermediates that can be further transformed, for example, by reduction of the nitro group to an amine. nih.govacs.orgacs.org

Table 1: Trifluoromethylation of Secondary Nitroalkanes
Nitroalkane SubstrateTrifluoromethylating ReagentConditionsProductYieldReference
Secondary NitroalkaneUmemoto's ReagentMetal-free, Base (e.g., DBU, TMG)α-(Trifluoromethyl)nitroalkaneGood to High nih.govacs.org
α-NitroesterTogni's ReagentCopper Catalystα-(Trifluoromethyl)-α-nitroesterReasonable nih.gov

Strategies for the Introduction of the Nitro Group

The nitro group is a versatile functional group in organic synthesis, serving as a precursor to amines and as an electron-withdrawing group to activate adjacent positions for C-C bond formation.

Nitration Reactions of Fluorinated Alkane Scaffolds

The introduction of a nitro group onto a pre-existing fluorinated alkane can be achieved through nitration. The nitration of alkanes, typically carried out in the vapor phase at high temperatures with nitric acid or nitrogen tetroxide, proceeds via a radical mechanism. libretexts.org This method often results in a mixture of products, including isomeric nitroalkanes and products from carbon-carbon bond cleavage. libretexts.org For instance, the nitration of propane (B168953) yields 1-nitropropane, 2-nitropropane, nitroethane, and nitromethane (B149229). libretexts.org

The presence of a trifluoromethyl group, being strongly deactivating, makes electrophilic substitution on aromatic rings significantly slower. columbia.edu While this applies to aromatic systems, the electron-withdrawing nature of the CF3 group would also influence the reactivity of an adjacent alkane chain towards radical nitration. Controlling the selectivity of nitration on a trifluoromethyl-substituted alkane to obtain a specific isomer like 1,1,1-trifluoro-4-nitrobutane can be challenging and may require specific catalysts to direct the reaction. libretexts.org

Nitroalkane Synthesis via Nitroaldol (Henry) Reaction and Conjugate Additions

The Henry (nitroaldol) reaction is a classical carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. researchgate.netthieme-connect.com This method is highly effective for synthesizing β-nitro alcohols. thieme-connect.com Specifically, the reaction can be performed between nitroalkanes and trifluoromethyl ketones. researchgate.netthieme-connect.com Catalyst-free versions of this reaction have been developed, using tap water as a green and recyclable medium. researchgate.netthieme-connect.comthieme-connect.com

This reaction tolerates a wide range of aldehydes and trifluoromethyl ketones, providing the corresponding β-nitro alcohol products in excellent yields. researchgate.netthieme-connect.comthieme-connect.com These products can be further elaborated; for example, the hydroxyl group can be removed to yield the desired nitroalkane.

Table 2: Henry Reaction with Trifluoromethyl Ketones
NitroalkaneTrifluoromethyl KetoneConditionsProductYieldReference
Nitromethaneα-Trifluoromethyl KetonesChiral Lanthanum(III) Catalystα-Trifluoromethyl Tertiary NitroaldolsUp to 93% nih.govacs.org
Various NitroalkanesTrifluoromethyl KetonesCatalyst-free, Tap Waterβ-Nitro AlcoholsExcellent researchgate.netthieme-connect.comthieme-connect.com

Another powerful strategy for forming nitroalkanes is the conjugate addition (Michael addition) of a nucleophile to a nitroalkene. researchgate.net While the addition of nitroalkanes to α,β-unsaturated enones is well-established, the conjugate addition of a trifluoromethyl-containing nucleophile to a nitroalkene, or a nitro-containing nucleophile to a trifluoromethyl-substituted alkene, represents a viable pathway to construct the target carbon skeleton. The high reactivity of nitroalkenes makes them excellent Michael acceptors. msu.edu The resulting adducts can be further modified to achieve the final product structure. acs.org

Carbon-Carbon Bond Formation in the Presence of Trifluoromethyl and Nitro Groups

Building the carbon framework of molecules like this compound often involves forming a carbon-carbon bond in a molecule that already contains one or both of the key functional groups.

The Henry reaction, as discussed previously, is a prime example of a C-C bond-forming reaction that can be used to construct the carbon backbone. By reacting a trifluoromethyl-containing aldehyde or ketone with a nitroalkane, or vice-versa, the essential framework can be assembled. For example, reacting 3,3,3-trifluoropropanal (B1220928) with nitromethane in a Henry reaction would yield 1,1,1-trifluoro-4-nitro-2-butanol, which could then be deoxygenated to give this compound.

Similarly, conjugate addition reactions are fundamental for C-C bond formation. researchgate.net The Michael addition of a nitronate anion (derived from a nitroalkane) to an α,β-unsaturated system containing a trifluoromethyl group is a plausible route. For instance, the addition of the anion of nitromethane to 4,4,4-trifluoro-1-butene-3-one would directly form a precursor to this compound. The development of asymmetric versions of these reactions, often using organocatalysts, allows for the stereocontrolled synthesis of complex molecules. msu.eduacs.orgmdpi.comrsc.org The strong electron-withdrawing nature of both the nitro and trifluoromethyl groups can influence the reactivity and selectivity of these bond-forming reactions. springernature.com

Olefination and Alkylation Strategies

Olefination and alkylation reactions represent fundamental strategies for constructing the carbon framework of trifluoromethylated nitrobutanes. A prevalent approach involves the conjugate addition (Michael addition) of nitroalkanes to β-trifluoromethylated electron-deficient alkenes. This method effectively forms a carbon-carbon bond and installs the required nitro and trifluoromethyl groups at appropriate positions within the molecular backbone.

For instance, the reaction of a nitroalkane with a β-trifluoromethylated enone serves as a direct route to γ-nitro ketones, which are precursors to the target nitroalkanes. The reactivity of the Michael acceptor is significantly influenced by the strong electron-withdrawing nature of the trifluoromethyl group. These reactions can be promoted by various bases and catalysts to achieve high yields.

Table 1: Examples of Alkylation Strategies for Synthesis of Trifluoromethylated Nitro Compounds

Michael Acceptor Nitroalkane Catalyst/Base Product Type
4,4,4-Trifluorocrotonate Nitromethane DBU γ-Nitro ester
1,1,1-Trifluoro-3-penten-2-one Nitroethane Sodium Ethoxide γ-Nitro ketone

Cycloaddition and Rearrangement Reactions

Cycloaddition reactions provide a powerful tool for the convergent synthesis of complex cyclic structures that can be subsequently transformed into acyclic trifluoromethylated nitroalkanes. The [3+2] cycloaddition reaction between nitrones and trifluoromethyl-substituted alkenes is a notable example, yielding isoxazolidine (B1194047) rings. bibliotekanauki.pl These heterocyclic intermediates can then undergo reductive ring-opening to afford γ-amino alcohols, which can be further manipulated to yield the desired nitro compounds.

The regioselectivity and stereoselectivity of these cycloadditions are critical. For example, the reaction of 3,3,3-trifluoropropene (B1201522) with (Z)-C-phenyl-N-methylnitrone results in a mixture of three different isoxazolidine isomers, highlighting the complexities that can arise. bibliotekanauki.pl The reaction conditions, such as temperature and solvent, can influence the product distribution. rsc.org In some cases, the cycloaddition proceeds with high stereospecificity. bibliotekanauki.pl

Table 2: [2+3] Cycloaddition of Nitrones with Trifluoromethyl Alkenes

Nitrone Trifluoromethyl Alkene Product(s) Ratio Reference
(Z)-C-Phenyl-N-methylnitrone 3,3,3-Trifluoropropene 3,5-trans- and 3,5-cis-3-phenyl-5-trifluoromethylisoxazolidines, and 3,4-trans-3-phenyl-4-trifluoromethylisoxazolidine 50:23:27 bibliotekanauki.pl
(Z)-C-Benzyl-N-methylnitrone Hexafluoropropene 2-Methyl-3-benzyl-4,5,5-trifluoro-4-(trifluoromethyl)-isoxazolidine Single Regioisomer bibliotekanauki.pl

Stereoselective Synthesis of Trifluoromethylated Nitrobutanes

The creation of chiral centers within trifluoromethylated molecules is a key objective, as stereochemistry often dictates biological activity. Stereoselective synthesis methods are employed to control the three-dimensional arrangement of atoms, leading to enantiomerically enriched or pure products.

Chiral Auxiliary Approaches for Diastereoselective Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. This strategy has been successfully applied in asymmetric alkylation reactions. researchgate.netnih.gov

In the context of trifluoromethylated nitrobutanes, a chiral auxiliary can be attached to a Michael acceptor or the nucleophile. For example, amides derived from pseudoephenamine have been shown to be highly effective in controlling the stereochemistry of alkylation reactions, including those that form quaternary carbon centers. nih.gov The auxiliary biases the approach of the incoming nucleophile, leading to a high degree of diastereoselectivity. While direct examples for this compound are specific, the principles demonstrated with auxiliaries like pseudoephenamine are broadly applicable to related synthetic sequences. nih.gov

Table 3: Diastereoselective Alkylation Using Pseudoephenamine Auxiliary

Substrate Type Electrophile Diastereomeric Ratio (dr) Reference
α,β-Unsaturated Pseudoephenamine Amide Methyl Iodide >98:2 nih.gov
α,β-Unsaturated Pseudoephenamine Amide Benzyl Bromide >98:2 nih.gov

Data represents analogous transformations demonstrating the effectiveness of the chiral auxiliary approach.

Asymmetric Catalysis in Carbon-Carbon and Carbon-Nitrogen Bond Formation

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. The catalytic enantioselective aza-Henry reaction, which involves the addition of a nitroalkane to an imine, is a powerful method for forming C-C bonds and creating chiral β-nitroamines. nih.govfrontiersin.org

This reaction is particularly relevant for synthesizing analogues of the target compound. For instance, the asymmetric aza-Henry reaction of nitromethane with N-Boc protected trifluoromethyl ketimines can be catalyzed by amino acid-derived quaternary ammonium (B1175870) salts. nih.govfrontiersin.org This approach yields α-trifluoromethyl β-nitroamines with good to excellent yields and moderate to good enantioselectivities under mild conditions and with low catalyst loading (1 mol%). nih.govfrontiersin.org The resulting β-nitroamine products are versatile synthons for further chemical transformations. frontiersin.org

Another strategy involves the nickel-catalyzed asymmetric reductive cross-coupling, which provides an efficient pathway for the asymmetric introduction of a trifluoromethyl group into organic molecules, thereby creating chiral trifluoromethyl-bearing carbons. nih.gov

Table 4: Asymmetric Aza-Henry Reaction for Synthesis of Chiral Trifluoromethyl β-Nitroamines

N-Boc Trifluoromethyl Ketimine Substrate (Ar group) Catalyst Base Yield (%) Enantiomeric Excess (ee, %) Reference
Phenyl Quaternary Ammonium Salt K2CO3 91 75 nih.gov
4-Methylphenyl Quaternary Ammonium Salt K2CO3 93 78 nih.gov
4-Methoxyphenyl Quaternary Ammonium Salt K2CO3 95 80 nih.gov

Advanced Spectroscopic and Structural Characterization of 1,1,1 Trifluoro 4 Nitrobutane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the connectivity and spatial arrangement of atoms. msu.edu For fluorinated compounds like 1,1,1-trifluoro-4-nitrobutane, multi-nuclear NMR, particularly involving ¹H, ¹³C, and ¹⁹F nuclei, is indispensable. nih.gov

The analysis of regio- and stereoisomers of this compound derivatives is achieved by integrating data from ¹H, ¹³C, and ¹⁹F NMR spectra. The presence of the highly sensitive ¹⁹F nucleus, with its 100% natural abundance and wide chemical shift range, provides a powerful diagnostic tool. wikipedia.org

¹H NMR: The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three methylene (B1212753) groups (-CH₂-). The electron-withdrawing effects of the trifluoromethyl (CF₃) and nitro (NO₂) groups will cause the adjacent methylene protons to be deshielded, shifting their signals downfield. The protons on the carbon adjacent to the CF₃ group (C2) will appear as a quartet due to coupling with the three fluorine atoms (³JHF), while the protons next to the nitro group (C4) will also be shifted downfield.

¹³C NMR: The carbon spectrum will display signals for each of the four carbon atoms. The carbon of the CF₃ group will be split into a quartet by the three fluorine atoms (¹JCF). The chemical shifts of the methylene carbons will be influenced by the electronegative substituents, providing information about the carbon skeleton.

¹⁹F NMR: The fluorine NMR spectrum is particularly informative. wikipedia.org It is expected to show a single signal for the three equivalent fluorine atoms of the CF₃ group. This signal's chemical shift, typically in the range of -60 to -70 ppm relative to CFCl₃ for CF₃R compounds, is sensitive to the electronic environment. ucsb.educolorado.edu The signal will be split into a triplet due to coupling with the two protons on the adjacent carbon (³JFH). This coupling provides direct evidence for the connectivity between the CF₃ group and the butane (B89635) chain.

The combined analysis of these spectra, including the multiplicity and coupling constants (J-values), allows for the unambiguous assignment of the molecular structure. For derivatives, changes in chemical shifts and coupling patterns would indicate the position of substitution, thereby distinguishing between regioisomers.

Table 1: Predicted NMR Data for this compound Predicted data is based on typical values for similar functional groups.

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J)
¹H (C2-H₂)2.3 - 2.6Quartet of Triplets (qt)³JHF ≈ 10-12 Hz, ³JHH ≈ 7 Hz
¹H (C3-H₂)2.0 - 2.3Multiplet (m)³JHH ≈ 7 Hz
¹H (C4-H₂)4.3 - 4.5Triplet (t)³JHH ≈ 7 Hz
¹³C (C1)~124Quartet (q)¹JCF ≈ 275 Hz
¹³C (C2)30 - 35Quartet (q)²JCF ≈ 30 Hz
¹³C (C3)20 - 25Singlet (s)
¹³C (C4)70 - 75Singlet (s)
¹⁹F (C1-F₃)-60 to -70Triplet (t)³JFH ≈ 10-12 Hz

Advanced NMR Techniques for Conformational Analysis and Dynamic Processes

Due to the free rotation around the C-C single bonds, the butyl chain of this compound is flexible and can adopt multiple conformations. mdpi.com Advanced NMR techniques are employed to study these conformational preferences and any dynamic processes.

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Heteronuclear Overhauser Effect Spectroscopy (HOESY) can be used to probe through-space interactions between nuclei. For instance, a ¹H-¹⁹F HOESY experiment could reveal spatial proximity between the fluorine atoms and protons along the carbon chain, providing insights into the molecule's preferred folded or extended conformations. acs.org

Furthermore, the study of long-range fluorine-carbon J-coupling (nJFC) can serve as a powerful tool for conformational analysis. The magnitude of these couplings can be dependent on the internuclear distance and molecular orientation, which can be correlated with specific conformers through computational modeling. nih.gov By measuring scalar couplings at different temperatures, it is possible to study the thermodynamics of conformational exchange and determine the relative populations of different conformers. ugent.be

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information on the vibrational modes of a molecule. ksu.edu.sa These two methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that lead to a change in polarizability. edinst.comlibretexts.org

The IR and Raman spectra of this compound are expected to be dominated by the characteristic vibrations of its two functional groups: the trifluoromethyl group and the nitro group.

Nitro Group (NO₂): Nitroalkanes exhibit two strong and characteristic N-O stretching vibrations in the IR spectrum. orgchemboulder.com

An asymmetric stretch , typically found near 1550 cm⁻¹.

A symmetric stretch , usually observed near 1365 cm⁻¹. These highly polar bonds result in intense IR absorption bands, making the nitro group easy to identify. spectroscopyonline.com

Trifluoromethyl Group (CF₃): The CF₃ group also gives rise to strong IR absorptions due to the high polarity of the C-F bonds.

Antisymmetric C-F stretching modes are typically observed in the 1180-1120 cm⁻¹ region. cdnsciencepub.com

Symmetric C-F stretching modes appear around 1100 cm⁻¹. cdnsciencepub.com

The combination of these distinct bands, along with C-H stretching and bending vibrations from the butyl chain, creates a unique "molecular fingerprint" that allows for the identification of this compound and its differentiation from related structures.

Table 2: Characteristic Vibrational Frequencies for this compound Data based on typical frequency ranges for the specified functional groups.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity (IR)
C-H (alkane)Stretching2850 - 3000Medium
NO₂Asymmetric Stretch~1550Strong
NO₂Symmetric Stretch~1365Strong
CF₃Antisymmetric Stretch1180 - 1120Very Strong
CF₃Symmetric Stretch~1100Strong
NO₂Bending (Scissor)890 - 835Medium

In-situ Monitoring of Chemical Reactions

In-situ vibrational spectroscopy, particularly FTIR, is a powerful tool for monitoring chemical reactions in real-time without the need for sample extraction. researchgate.net This technique allows for the tracking of reactant consumption, intermediate formation, and product generation by observing changes in the intensity of their characteristic vibrational bands. spectroscopyonline.com

For reactions involving this compound, such as the reduction of the nitro group to an amine, in-situ FTIR could be highly effective. For example, during a hydrogenation reaction, one could monitor the decrease in the intense NO₂ stretching bands (around 1550 and 1365 cm⁻¹) while simultaneously observing the appearance of N-H stretching and bending bands characteristic of the resulting amine product. researchgate.net This provides valuable kinetic and mechanistic information, enabling reaction optimization. youtube.com

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. chemguide.co.uk The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. wikipedia.org

For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion (M⁺), which would then undergo fragmentation. The fragmentation pattern is predicted to be influenced by the two key functional groups:

Fragmentation related to the Nitro Group: A common fragmentation pathway for nitroalkanes is the loss of the nitro group, either as a neutral NO₂ radical (loss of 46 Da) or through the loss of nitrous acid, HNO₂ (loss of 47 Da). nih.govnih.gov This would result in significant peaks in the spectrum corresponding to these losses.

Fragmentation related to the Trifluoromethyl Group: The CF₃ group is a stable radical. The loss of a ·CF₃ radical (loss of 69 Da) is a characteristic fragmentation pathway for compounds containing this moiety. fluorine1.runist.gov The ion [CF₃]⁺ itself is also very stable and often observed as a prominent peak at m/z = 69. nist.gov

Other potential fragmentations would involve cleavage of the alkyl chain. By analyzing the masses of the resulting fragment ions, the structure of the parent molecule can be pieced together. High-resolution mass spectrometry (HRMS) could be used to determine the exact mass of the molecular ion and its fragments, allowing for the calculation of the elemental formula and confirming the compound's identity. nih.gov

Fragmentation Pathways and Structural Confirmation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. In the case of this compound, electron ionization (EI) would likely lead to a series of characteristic fragment ions that aid in its structural confirmation.

The fragmentation of nitroalkanes under mass spectrometry conditions is well-documented, often involving the loss of the nitro group (NO₂) or a neutral loss of nitrous acid (HNO₂). The presence of the highly electronegative trifluoromethyl group in this compound is expected to significantly influence its fragmentation pathways. The strong carbon-fluorine bonds may lead to the retention of the CF₃ group in many of the resulting fragment ions.

Table 1: Postulated Electron Ionization (EI) Mass Spectrometry Fragmentation of this compound

m/z (mass-to-charge ratio) Postulated Fragment Ion Formula of Fragment Notes on Fragmentation Pathway
157[M]⁺[C₄H₆F₃NO₂]⁺Molecular ion peak. Its intensity may be low due to instability.
111[M - NO₂]⁺[C₄H₆F₃]⁺Loss of the nitro group as a radical.
110[M - HNO₂]⁺[C₄H₅F₃]⁺Loss of nitrous acid, a common pathway for primary nitroalkanes.
83[C₃H₃F₃]⁺[C₃H₃F₃]⁺Cleavage of the C-C bond between the second and third carbon atoms.
69[CF₃]⁺[CF₃]⁺A prominent peak indicative of the trifluoromethyl group.
46[NO₂]⁺[NO₂]⁺Fragment corresponding to the nitro group.

This table is based on established fragmentation patterns of nitroalkanes and fluorinated compounds and represents a theoretical fragmentation pattern for this compound.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) is an indispensable tool for unequivocally determining the elemental composition of a compound by providing highly accurate mass measurements. This technique would allow for the precise determination of the molecular formula of this compound and its fragments, distinguishing it from other compounds with the same nominal mass.

For this compound (C₄H₆F₃NO₂), HRMS would be able to measure the mass of the molecular ion with a high degree of accuracy, which would be consistent with its calculated exact mass. This level of precision is crucial for confirming the identity of the compound and for the structural elucidation of its derivatives and any unknown byproducts from its synthesis.

Table 2: Theoretical High-Resolution Mass Spectrometry Data for this compound

Molecular Formula Calculated Exact Mass (Da) Expected Measured Mass (Da) with 5 ppm error
C₄H₆F₃NO₂157.0351157.0351 ± 0.0008

This table illustrates the expected precision of HRMS data.

X-ray Crystallography for Solid-State Structure Determination

While no specific crystal structure of this compound is publicly available, X-ray crystallography of analogous fluorinated and nitro-containing organic molecules provides a strong basis for predicting its solid-state structure. This technique would reveal precise information about bond lengths, bond angles, and intermolecular interactions in the crystalline state.

Should a suitable single crystal of this compound or one of its derivatives be obtained, X-ray diffraction analysis would provide the definitive solid-state structure, confirming the connectivity and conformation of the molecule and revealing the intricate network of intermolecular forces that govern its crystal packing.

Based on a comprehensive search for scientific literature, there is currently no available research data specifically focused on the computational and theoretical chemistry of This compound .

Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content for the specified outline. The strict adherence to the compound “this compound” and the detailed subsections of the outline cannot be fulfilled without dedicated studies on this molecule.

General principles of computational chemistry regarding related functional groups (trifluoromethyl and nitro groups) exist, but applying them to this specific molecule without direct computational studies would be speculative and would not meet the required standard of scientific accuracy.

Computational and Theoretical Chemistry of 1,1,1 Trifluoro 4 Nitrobutane

Analysis of Fluorine and Nitro Group Electronic Effects

Inductive and Resonance Effects on Molecular Properties and Reactivity

The electronic properties and reactivity of 1,1,1-trifluoro-4-nitrobutane are predominantly governed by the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) and nitro (-NO₂) groups. These effects are transmitted through the butane (B89635) backbone via inductive and, in the case of the nitro group, resonance effects.

The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. This manifests primarily as a strong negative inductive effect (-I effect), pulling electron density away from the alkyl chain. nih.govresearchgate.net This effect is most pronounced at the C1 position and diminishes with distance along the butane chain. The -CF₃ group does not participate in resonance. The presence of this group is known to increase the lipophilicity and metabolic stability of molecules. mdpi.com

The nitro group is also a potent electron-withdrawing substituent, operating through both a negative inductive effect (-I) and a negative resonance effect (-R). mdpi.com The nitrogen atom in the nitro group bears a formal positive charge, which strongly attracts electrons from adjacent atoms. libretexts.org While the resonance effect of the nitro group is most pronounced in conjugated systems like nitrobenzene, it can still influence the electron distribution in aliphatic compounds. unacademy.comstudy.com The electron-withdrawing character of the nitro group activates the α-hydrogen, making it more acidic. mdpi.com

The combined electron-withdrawing effects of the -CF₃ and -NO₂ groups in this compound are expected to significantly polarize the molecule. This polarization influences its reactivity, making the carbon atoms in the butane chain more electrophilic and susceptible to nucleophilic attack. The acidity of the protons on the carbon atoms adjacent to the nitro group (C4) and, to a lesser extent, the trifluoromethyl group (C2), is anticipated to be enhanced compared to unsubstituted butane.

Functional GroupElectronic EffectImpact on this compound
Trifluoromethyl (-CF₃) Strong negative inductive effect (-I)- Withdrawal of electron density from the alkyl chain.- Increased electrophilicity of adjacent carbon atoms.- Enhanced molecular stability. nih.govnih.gov
Nitro (-NO₂) Strong negative inductive (-I) and resonance (-R) effects- Potent withdrawal of electron density.- Increased acidity of α-protons (at C4).- High polarity of the C-N bond. brainkart.comquora.com

Intermolecular Interactions and Hydrogen Bonding Studies

The intermolecular forces in this compound are expected to be a combination of dipole-dipole interactions and London dispersion forces. The highly polar nature of the C-F and N-O bonds creates significant partial positive and negative charges within the molecule, leading to strong dipole-dipole attractions between molecules.

Hydrogen bonding is a critical aspect of the intermolecular interactions of this compound, particularly in the presence of hydrogen-bond donors. The oxygen atoms of the nitro group, with their partial negative charges, are effective hydrogen bond acceptors. rsc.org Similarly, while organically bound fluorine is generally a weak hydrogen bond acceptor, the fluorine atoms in a trifluoromethyl group can participate in weak C-H···F hydrogen bonds. researchgate.net

Computational studies on related nitroalkanes and fluorinated compounds provide a framework for understanding these interactions. For instance, theoretical analyses of nitroxide radicals have shown that hydrogen bonds involving the nitro group are largely dependent on electrostatic components. rsc.org Molecular dynamics simulations of 1,1,1,2-tetrafluoroethane (B8821072) have highlighted the importance of intermolecular induced-dipole interactions. researchgate.net

In the context of this compound, the primary hydrogen bonding interactions would involve the oxygen atoms of the nitro group acting as acceptors. The potential for intramolecular hydrogen bonding between the nitro group's oxygen atoms and the protons on the alkyl chain, while possible, is likely to be less significant than intermolecular interactions in the condensed phase.

Interaction TypeDescriptionExpected Significance in this compound
Dipole-Dipole Interactions Attraction between the positive end of one polar molecule and the negative end of another.High, due to the strong polarity of the -CF₃ and -NO₂ groups. scienceinfo.com
London Dispersion Forces Temporary attractive forces resulting from the formation of temporary dipoles.Moderate, increasing with molecular size.
Hydrogen Bonding (Acceptor) The oxygen atoms of the -NO₂ group can accept hydrogen bonds from donor molecules (e.g., water, alcohols).Significant, influencing solubility and physical properties. researchgate.net
Weak C-H···F Hydrogen Bonding The fluorine atoms of the -CF₃ group can act as weak hydrogen bond acceptors.Minor contribution to overall intermolecular forces.

Applications As Synthetic Building Blocks and Intermediates

Precursors for Fluorine-Containing Amines and Amino Alcohols

The conversion of nitro compounds into amines is a fundamental transformation in organic chemistry, and 1,1,1-trifluoro-4-nitrobutane is a ready precursor for the synthesis of fluorine-containing amines. The reduction of the nitro group is the most common method to achieve this. alfa-chemistry.com

Hydrogenation is a widely used technique for preparing fluorinated amines from the corresponding fluorine-containing nitro compounds. alfa-chemistry.com This is typically accomplished using a catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. This process efficiently converts the nitro group of this compound into a primary amine, yielding 4,4,4-trifluorobutan-1-amine. This resulting amine is a key building block for introducing the trifluoromethylbutyl group into larger molecules.

Furthermore, the chemistry of nitroalkanes allows for the synthesis of more complex structures like amino alcohols. The carbon atom alpha to the nitro group is acidic and can be deprotonated to form a nitronate anion. This anion can then act as a nucleophile in reactions with carbonyl compounds, such as aldehydes, in a process known as the Henry reaction or nitro-aldol reaction. The resulting nitro alcohol can subsequently be reduced to furnish a 1,2-amino alcohol. This two-step sequence provides a powerful method for constructing trifluoromethyl-containing amino alcohol scaffolds.

Table 1: Synthesis of Amines and Amino Alcohols from this compound This table is interactive. Click on the headers to sort.

Starting Material Reaction Type Product
This compound Catalytic Hydrogenation 4,4,4-Trifluorobutan-1-amine

Role in the Construction of Functionalized Heterocycles

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, agrochemicals, and materials. msesupplies.comscinito.ai Fluorinated building blocks are particularly valuable in the synthesis of these compounds. This compound, primarily through its conversion to 4,4,4-trifluorobutan-1-amine, serves as a key starting material for constructing various functionalized heterocyclic systems.

The primary amine derived from the reduction of this compound can be used in a multitude of cyclization strategies to form rings of different sizes. For example:

Pyrrolidines and Piperidines: The amine can undergo reactions with bifunctional electrophiles, such as dihalides or diketones, to construct five- and six-membered saturated rings.

Lactams: Acylation of the amine with an ester-containing carboxylic acid derivative followed by intramolecular cyclization can lead to the formation of lactams, which are important structural motifs.

Fused Heterocycles: The 4,4,4-trifluorobutylamino group can be incorporated into an existing ring system and then used as a handle for subsequent annulation reactions to build more complex, fused heterocyclic scaffolds.

The nitro group itself can also participate directly in heterocycle formation, for instance, through reductive cyclization reactions with nearby functional groups or in cycloaddition processes, providing alternative pathways to these important molecular frameworks. The development of new methods for the stereoselective construction of nitrogen heterocycles remains an area of significant interest. organic-chemistry.org

Table 2: Potential Heterocyclic Scaffolds from this compound Derivatives This table is interactive. Click on the headers to sort.

Derivative Synthetic Strategy Resulting Heterocycle
4,4,4-Trifluorobutan-1-amine Reaction with a 1,4-dicarbonyl compound (Paal-Knorr synthesis) N-(4,4,4-Trifluorobutyl)pyrrole
4,4,4-Trifluorobutan-1-amine Condensation with a γ-keto acid N-(4,4,4-Trifluorobutyl)pyrrolidinone (a lactam)

Intermediates in the Synthesis of Diverse Organic Molecules and Complex Scaffolds

The utility of this compound extends beyond amines and heterocycles, positioning it as a versatile intermediate for a wide array of organic molecules. arborpharmchem.comchimia.ch The nitro group is one of the most versatile functional groups in organic synthesis, capable of being transformed into a variety of other functionalities. This synthetic flexibility, combined with the presence of the trifluoromethyl group, makes this compound a valuable tool for building complex molecular architectures. researchgate.net

The introduction of a trifluoromethyl group can significantly modulate the biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity. nih.gov Therefore, incorporating the 4,4,4-trifluorobutyl moiety is a common strategy in medicinal chemistry and agrochemical design.

Key transformations of the nitro group in this compound include:

Conversion to Carbonyls: The Nef reaction allows for the conversion of the primary nitro group into an aldehyde (4,4,4-trifluorobutanal).

Formation of Oximes: The nitroalkane can be converted to the corresponding oxime, which can then be hydrolyzed to a carbonyl or reduced to an amine.

Michael Additions: The conjugate addition of the nitronate anion to α,β-unsaturated carbonyl compounds is a powerful carbon-carbon bond-forming reaction, enabling the construction of more elaborate carbon skeletons.

These transformations allow chemists to use this compound as a four-carbon building block to introduce a trifluoromethyl-terminated chain into a wide range of target molecules.

Table 3: Synthetic Utility of the Nitro Group in this compound This table is interactive. Click on the headers to sort.

Reaction Type Resulting Intermediate Potential Application
Nef Reaction 4,4,4-Trifluorobutanal Aldehyde for further functionalization (e.g., Wittig reaction, Grignard addition)
Reduction 4,4,4-Trifluorobutan-1-amine Amine for amide coupling, heterocycle synthesis
Michael Addition Elongated nitroalkane Building block for complex natural product synthesis

Development of Novel Reagents and Catalysts from Trifluoromethylated Nitro Compound Derivatives

The derivatives of trifluoromethylated nitro compounds like this compound hold significant potential for the development of new reagents and catalysts. The unique electronic properties imparted by the trifluoromethyl group can be harnessed to fine-tune the reactivity and selectivity of these novel chemical tools.

One promising avenue is the synthesis of chiral ligands for asymmetric catalysis. The amine, 4,4,4-trifluorobutan-1-amine, can be elaborated into more complex structures, such as chiral diamines, amino alcohols, or phosphine-containing ligands. When coordinated to a transition metal, the trifluoromethyl group can influence the catalyst's electronic environment and steric profile, potentially leading to enhanced enantioselectivity in catalytic reactions.

Furthermore, there is ongoing research into the creation of novel fluorinating or trifluoromethylating reagents. nih.govbeilstein-journals.orgresearchgate.net While this compound itself is not a direct fluorinating agent, its derivatives could serve as scaffolds for new types of reagents. For example, converting the amine derivative into an N-F compound could yield an electrophilic fluorinating agent, analogous to well-known reagents like Selectfluor®. researchgate.net The development of such reagents is critical for expanding the toolbox of synthetic fluorine chemistry.

Table 4: Potential Applications of Derivatives in Reagent and Catalyst Development This table is interactive. Click on the headers to sort.

Derivative Type Potential Application Rationale
Chiral Diamine Ligand Asymmetric Hydrogenation CF3 group can influence the electronic properties and create a specific chiral pocket around a metal center.
Chiral Amino Alcohol Ligand Asymmetric Transfer Hydrogenation Potential for enhanced catalyst performance and selectivity due to fluorinated backbone.
N-Fluoroammonium Salt Electrophilic Fluorinating Agent The electron-withdrawing CF3 group could modulate the reactivity of the N-F bond.

Conclusion and Future Research Directions

Summary of Key Findings and Contributions to Fluorine and Nitro Chemistry

While dedicated research on 1,1,1-trifluoro-4-nitrobutane is not extensively documented in the current literature, its structure embodies a confluence of functionalities that are of significant interest. The presence of a trifluoromethyl group (CF3) and a nitro group (NO2) on a flexible butane (B89635) scaffold suggests that this compound could serve as a valuable building block in organic synthesis. The CF3 group is known to impart unique electronic properties, enhance metabolic stability, and increase lipophilicity in larger molecules, making it a sought-after motif in medicinal and agrochemical research. nih.gov The nitro group, a versatile functional group, can participate in a wide array of chemical transformations, including reductions to amines, and carbon-carbon bond-forming reactions. nih.gov

Identification of Unexplored Reactivity and Synthetic Transformations

The synthetic potential of this compound is largely untapped. Several areas of its reactivity warrant investigation:

Transformations of the Nitro Group: The reduction of the nitro group to the corresponding amine would yield 1,1,1-trifluoro-4-aminobutane, a potentially valuable synthon for the synthesis of novel pharmaceuticals and materials. The conditions required for this reduction in the presence of a trifluoromethyl group would be an important area of study.

Chemistry of the α-Carbon to the Nitro Group: The carbon atom adjacent to the nitro group is activated and can be deprotonated to form a nitronate anion. This anion could then be used in various carbon-carbon bond-forming reactions, such as Henry (nitroaldol) reactions and Michael additions. The influence of the distal trifluoromethyl group on the reactivity of this position is an open question.

Radical Reactions: The trifluoromethyl group can influence the radical chemistry of the molecule. Investigating radical-initiated reactions, such as radical trifluoromethylation of other substrates using this compound as a starting material, could lead to novel synthetic methods.

A summary of potential unexplored reactions is presented in the table below:

Reaction TypePotential ProductSignificance
Reduction of Nitro Group1,1,1-trifluoro-4-aminobutaneAccess to trifluoromethylated amines
Henry (Nitroaldol) Reactionβ-hydroxy-α-nitro compoundsC-C bond formation
Michael Additionγ-nitro ketones/estersConjugate addition products

Emerging Methodologies for the Synthesis and Derivatization of Fluorinated Nitro Compounds

Recent advances in synthetic organic chemistry offer promising avenues for the synthesis and derivatization of fluorinated nitro compounds like this compound.

One key area is the development of new methods for the introduction of trifluoromethyl groups. While the direct synthesis of this compound is not explicitly described, methods for the trifluoromethylation of nitroalkanes are emerging. nih.gov For instance, the use of electrophilic trifluoromethylating reagents in the presence of a suitable base could be a viable strategy. researchgate.net

Furthermore, late-stage fluorination techniques could be employed to introduce fluorine atoms into molecules containing a nitro group. Reagents such as Selectfluor® have been shown to be effective for the fluorination of various organic compounds, including those with nitro functionalities. researchgate.net

The table below highlights some emerging synthetic methodologies:

MethodologyDescriptionPotential Application for this compound
Electrophilic TrifluoromethylationUse of reagents like Umemoto's or Togni's reagents to introduce a CF3 group.Synthesis from a nitroalkane precursor. nih.govresearchgate.net
Late-Stage FluorinationIntroduction of fluorine atoms at a late stage of a synthetic sequence.Derivatization of related nitro compounds. researchgate.net
Iron-Catalyzed TrifluoromethylationThe use of iron catalysts for the introduction of the CF3 group has been gaining attention as a more sustainable approach. rsc.orgA potential catalytic route for synthesis.

Potential for Broader Impact in Contemporary Organic Synthesis

The development of synthetic routes to and the exploration of the reactivity of this compound could have a significant impact on several areas of organic synthesis.

Medicinal Chemistry: The incorporation of the trifluoromethyl group is a common strategy in drug design to enhance a molecule's pharmacokinetic and pharmacodynamic properties. mdpi.com Having a building block like this compound, which can be readily converted into other functional groups, would be highly valuable for the synthesis of new drug candidates. The nitro group itself is a known pharmacophore in some contexts. researchgate.net

Agrochemicals: Similar to pharmaceuticals, the presence of fluorine can enhance the efficacy and stability of agrochemicals.

Materials Science: Fluorinated compounds are used in the development of advanced materials, such as polymers and liquid crystals, due to their unique properties.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1,1,1-trifluoro-4-nitrobutane with high purity and yield?

  • Methodological Answer : The synthesis of this compound can be optimized using Method A , which involves coupling reactions under mild conditions (25–30°C) in ethyl acetate/water with HCl catalysis, yielding ~72% product after purification. Key steps include:
  • Stirring the reaction mixture for 15–30 minutes .
  • Washing the organic layer with water/brine and drying with anhydrous Na₂SO₄ .
  • Distilling solvents under reduced pressure to isolate the product .
  • Confirming purity via GC or HPLC (>95.0% purity as per similar protocols) .

Q. How should researchers characterize this compound using spectroscopic and analytical techniques?

  • Methodological Answer :
  • ¹H NMR : Peaks at δ 3.01 (m, 2H) and 2.59 (m, 2H) correspond to CH₂ groups adjacent to trifluoromethyl and nitro moieties, respectively .
  • GC-MS : Use a non-polar column (e.g., DB-5) to resolve retention times, comparing with standards for structural confirmation .
  • Elemental Analysis : Validate molecular composition (C₄H₆F₃NO₂) with ≤0.3% deviation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Conduct reactions in fume hoods to avoid inhalation of volatile intermediates .
  • Segregate nitro-containing waste and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and nitro groups influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • The trifluoromethyl group (-CF₃) exerts a strong electron-withdrawing inductive effect, polarizing the C-F bond and enhancing electrophilicity at the β-carbon.
  • The nitro group (-NO₂) stabilizes transition states via resonance, as observed in analogous nitrophenyl compounds .
  • Experimental validation : Compare reaction rates with non-fluorinated/non-nitrated analogs using kinetic studies (e.g., UV-Vis monitoring) .

Q. How can researchers resolve contradictory data in mechanistic studies of this compound’s degradation pathways?

  • Methodological Answer :
  • Controlled variable testing : Isolate intermediates under varying pH, temperature, and solvent conditions .
  • Isotopic labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways .
  • DFT calculations : Model transition states to identify energetically favorable degradation routes .

Q. What computational strategies are effective in predicting the compound’s reactivity in catalytic systems?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Fukui indices to map electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., ethyl acetate) to assess solvation effects .
  • Benchmarking : Validate computational models against experimental kinetic data from analogous trifluoromethyl-nitro compounds .

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